molecular formula C20H19N3O2S B2458134 N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 483309-75-7

N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2458134
M. Wt: 365.45
InChI Key: AZOUCKVOFYWNPS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as AMPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 1-methyl-5-phenyl-1H-imidazole-2-thiol, followed by acetylation of the resulting product.

Starting Materials
4-acetylphenyl isothiocyanate, 1-methyl-5-phenyl-1H-imidazole-2-thiol, Acetic anhydride, Pyridine, Chloroform, Sodium bicarbonate, Wate

Reaction
Step 1: Dissolve 4-acetylphenyl isothiocyanate (1.0 g, 5.2 mmol) in chloroform (20 mL) and add 1-methyl-5-phenyl-1H-imidazole-2-thiol (1.5 g, 7.8 mmol). Stir the mixture at room temperature for 24 hours., Step 2: Filter the reaction mixture and wash the solid with chloroform. Dry the solid under vacuum to obtain the product N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (2.0 g, 85%)., Step 3: Dissolve the product (2.0 g, 6.5 mmol) in acetic anhydride (20 mL) and add pyridine (2 mL). Stir the mixture at room temperature for 24 hours., Step 4: Pour the reaction mixture into water (100 mL) and stir. Add sodium bicarbonate until the pH is basic. Extract the organic layer with chloroform (3 x 50 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (1.5 g, 75%).

Mechanism Of Action

The mechanism of action of N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its ability to interact with specific proteins and enzymes in cells. N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can induce changes in gene expression that can lead to various cellular effects, including apoptosis and differentiation.

Biochemical And Physiological Effects

N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. In addition, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have neuroprotective effects and to enhance memory and learning in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in lab experiments is its ability to selectively target specific proteins and enzymes, which can lead to more precise and targeted effects. However, one limitation of using N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is its potential toxicity and side effects, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, including the development of more potent and selective HDAC inhibitors, the investigation of its potential applications in other disease areas, and the exploration of its use in combination with other drugs or therapies. In addition, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide and its potential effects on various cellular processes.

Scientific Research Applications

N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been studied for its potential applications in various scientific research areas, including cancer research, neurobiology, and infectious diseases. In cancer research, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been studied for its potential neuroprotective effects and its ability to enhance memory and learning. In infectious diseases, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14(24)15-8-10-17(11-9-15)22-19(25)13-26-20-21-12-18(23(20)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOUCKVOFYWNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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